molecular formula C9H10FNO2S B13899093 3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

3-(Cyclopropylsulfonyl)-2-fluorobenzenamine

Katalognummer: B13899093
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: IMDIFHKZOLSPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylsulfonyl)-2-fluoroaniline is an organic compound that features a cyclopropylsulfonyl group and a fluorine atom attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylsulfonyl)-2-fluoroaniline typically involves the introduction of the cyclopropylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of 3-(cyclopropylsulfonyl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylsulfonyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The fluorine atom and the aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylsulfonyl)-2-fluoroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(cyclopropylsulfonyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the fluorine atom can influence its metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Cyclopropylsulfonyl)-2-fluoroaniline is unique due to the combination of the cyclopropylsulfonyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential as a bioactive molecule.

Eigenschaften

Molekularformel

C9H10FNO2S

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-cyclopropylsulfonyl-2-fluoroaniline

InChI

InChI=1S/C9H10FNO2S/c10-9-7(11)2-1-3-8(9)14(12,13)6-4-5-6/h1-3,6H,4-5,11H2

InChI-Schlüssel

IMDIFHKZOLSPNV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.